REACTION_CXSMILES
|
C([Si](CCCC)(CCCC)O[C:7]1([C:14]([F:17])([F:16])[F:15])[CH:12]=[CH:11][C:10](=[O:13])[CH:9]=[CH:8]1)CCC.C(O)(=O)C.O>C(O)C.[Zn]>[F:15][C:14]([F:16])([F:17])[C:7]1[CH:8]=[CH:9][C:10]([OH:13])=[CH:11][CH:12]=1
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Name
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4-tri-n-butylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one
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Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
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C(CCC)[Si](OC1(C=CC(C=C1)=O)C(F)(F)F)(CCCC)CCCC
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Name
|
solution
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Quantity
|
10 mL
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
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[Zn]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous mixture was extracted with three 50 mL portions of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combination, drying (MgSO4), and concentration of the ether layers
|
Type
|
CUSTOM
|
Details
|
afforded a residue which
|
Type
|
DISTILLATION
|
Details
|
purified by short path distillation at 5.0 torr
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 24.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |